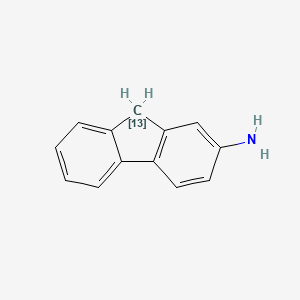
2-Aminofluorene-9-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Aminofluorène-9-13C est un composé marqué par un isotope stable, plus précisément un dérivé du 2-Aminofluorène où l’isotope carbone-13 est incorporé à la 9e position. Ce composé est principalement utilisé dans la recherche scientifique en raison de son marquage unique, qui permet des études detaillées dans divers domaines tels que la chimie, la biologie et la science environnementale .
2. Méthodes de préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Aminofluorène-9-13C implique typiquement la réduction du 2-nitrofluorène-9-13C. Le processus commence par la nitration du fluorène-9-13C pour produire du 2-nitrofluorène-9-13C. Cet intermediaire est ensuite réduit en utilisant de l’hydrate d’hydrazine en présence d’un catalyseur de palladium sur charbon. La réaction est effectuée dans l’éthanol à des températures élevées, et le produit est purifié par cristallisation .
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle du 2-Aminofluorène-9-13C ne soient pas largement documentées, l’approche générale implique des processus de nitration et de réduction à grande échelle similaires à ceux utilisés dans la synthèse en laboratoire. L’utilisation de matériaux de départ marqués par des isotopes stables est cruciale pour maintenir la pureté isotopique du produit final .
3. Analyse des réactions chimiques
Types de réactions
Le 2-Aminofluorène-9-13C subit diverses réactions chimiques, notamment:
Oxydation: Il peut être oxydé pour former les dérivés nitroso et nitro correspondants.
Réduction: Le composé peut être réduit davantage pour former des dérivés amines.
Substitution: Il peut participer à des réactions de substitution électrophile, en particulier au niveau du cycle aromatique.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: L’hydrate d’hydrazine et le palladium sur charbon sont typiquement utilisés.
Substitution: Des réactifs électrophiles tels que les halogènes et les agents nitrants sont utilisés en conditions acides.
Principaux produits
Oxydation: Produit des dérivés nitroso et nitro.
Réduction: Donne des dérivés amines divers.
Substitution: Résulte en des composés aromatiques halogénés ou nitrés
4. Applications de la recherche scientifique
Le 2-Aminofluorène-9-13C est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Parmi les principales applications, citons:
Chimie: Utilisé comme traceur dans les mécanismes de réaction et les études cinétiques.
Biologie: Employé dans les études métaboliques pour suivre l’incorporation et la transformation du composé dans les systèmes biologiques.
Médecine: Utilisé dans les études du métabolisme des médicaments pour comprendre la pharmacocinétique et la dynamique des composés apparentés.
Industrie: Appliqué dans les tests environnementaux pour suivre le sort et le transport des polluants.
5. Mécanisme d’action
Le mécanisme d’action du 2-Aminofluorène-9-13C implique son interaction avec l’ADN. Le composé peut former des adduits avec l’ADN, conduisant à des mutations. Cette interaction se produit principalement par la formation de liaisons covalentes avec la base guanine de l’ADN. Les adduits résultants peuvent provoquer des distorsions dans l’hélice d’ADN, conduisant à des erreurs pendant la réplication et la transcription de l’ADN .
6. Comparaison avec des composés similaires
Le 2-Aminofluorène-9-13C est similaire aux autres amines aromatiques telles que le 2-Acétylaminofluorène et le 2-Nitrofluorène. son marquage isotopique stable le rend unique pour des applications de recherche spécifiques. L’incorporation du carbone-13 permet des études detaillées utilisant des techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrometrie de masse, ce qui n’est pas possible avec des composés non marqués .
Liste des composés similaires
- 2-Acétylaminofluorène
- 2-Nitrofluorène
- 2-Fluorénamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminofluorene-9-13C typically involves the reduction of 2-nitrofluorene-9-13C. The process begins with the nitration of fluorene-9-13C to produce 2-nitrofluorene-9-13C. This intermediate is then reduced using hydrazine hydrate in the presence of a palladium-on-charcoal catalyst. The reaction is carried out in ethanol at elevated temperatures, and the product is purified through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and reduction processes similar to those used in laboratory synthesis. The use of stable isotope-labeled starting materials is crucial for maintaining the isotopic purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminofluorene-9-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The compound can be further reduced to form amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and palladium-on-charcoal are typically used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Produces nitroso and nitro derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in halogenated or nitrated aromatic compounds
Applications De Recherche Scientifique
2-Aminofluorene-9-13C is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics and dynamics of related compounds.
Industry: Applied in environmental testing to trace the fate and transport of pollutants.
Mécanisme D'action
The mechanism of action of 2-Aminofluorene-9-13C involves its interaction with DNA. The compound can form adducts with DNA, leading to mutations. This interaction primarily occurs through the formation of covalent bonds with the guanine base in DNA. The resulting adducts can cause distortions in the DNA helix, leading to errors during DNA replication and transcription .
Comparaison Avec Des Composés Similaires
2-Aminofluorene-9-13C is similar to other aromatic amines such as 2-Acetylaminofluorene and 2-Nitrofluorene. its stable isotope labeling makes it unique for specific research applications. The incorporation of carbon-13 allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which are not possible with non-labeled compounds .
List of Similar Compounds
- 2-Acetylaminofluorene
- 2-Nitrofluorene
- 2-Fluorenamine
Propriétés
Formule moléculaire |
C13H11N |
|---|---|
Poids moléculaire |
182.23 g/mol |
Nom IUPAC |
9H-fluoren-2-amine |
InChI |
InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2/i7+1 |
Clé InChI |
CFRFHWQYWJMEJN-CDYZYAPPSA-N |
SMILES isomérique |
[13CH2]1C2=CC=CC=C2C3=C1C=C(C=C3)N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12301030.png)
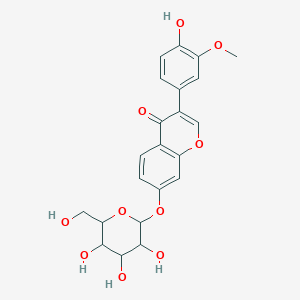
![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)
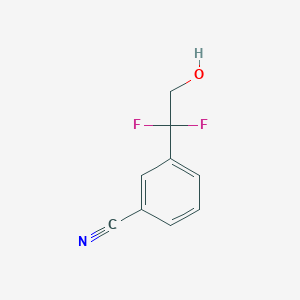
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)
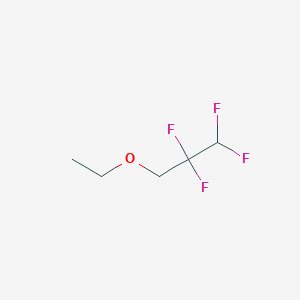
![4-methyl-N-[4-[(E)-2-[4-[(E)-1-(4-methyl-N-(4-methylphenyl)anilino)-2-phenylethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B12301062.png)

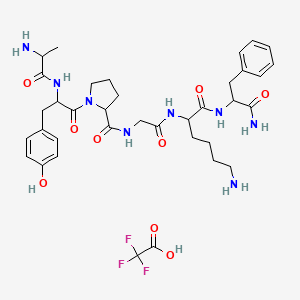

![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
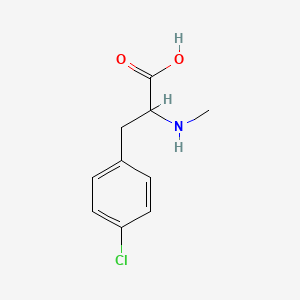
![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)
![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)
